N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15662504
InChI: InChI=1S/C21H22N4O3/c1-3-14-8-10-15(11-9-14)17-12-18(24-23-17)21(27)25-22-13-16-6-5-7-19(20(16)26)28-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-13+
SMILES:
Molecular Formula: C21H22N4O3
Molecular Weight: 378.4 g/mol

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide

CAS No.:

Cat. No.: VC15662504

Molecular Formula: C21H22N4O3

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide -

Specification

Molecular Formula C21H22N4O3
Molecular Weight 378.4 g/mol
IUPAC Name N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C21H22N4O3/c1-3-14-8-10-15(11-9-14)17-12-18(24-23-17)21(27)25-22-13-16-6-5-7-19(20(16)26)28-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-13+
Standard InChI Key DYGNSLNUIXGEHU-LPYMAVHISA-N
Isomeric SMILES CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OCC)O
Canonical SMILES CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OCC)O

Introduction

Structural and Molecular Characteristics

The compound N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide features a pyrazole core substituted at positions 3 and 5. The carbohydrazide moiety at position 3 is functionalized with an (E)-3-ethoxy-2-hydroxyphenyl group, while position 5 hosts a 4-ethylphenyl substituent. This arrangement creates a planar structure conducive to π-π stacking interactions and hydrogen bonding, critical for binding biological targets .

Molecular Formula and Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₅N₅O₃
Molecular Weight419.47 g/mol
Key Functional GroupsPyrazole, carbohydrazide, ethoxy, hydroxyl, ethylphenyl
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)

The (E)-3-ethoxy-2-hydroxyphenyl group enhances solubility in organic solvents, while the 4-ethylphenyl substituent contributes to hydrophobic interactions . X-ray crystallography of analogous compounds reveals that the pyrazole ring adopts a nearly planar conformation, with the carbohydrazide moiety forming intramolecular hydrogen bonds that stabilize the structure .

Synthesis and Optimization

The synthesis of this compound typically follows a multi-step pathway:

  • Formation of Pyrazole-Carboxylate: Ethyl pyrazole-5-carboxylate is synthesized via cyclization of diethyl oxalate and acetophenone derivatives in the presence of hydrazine hydrate .

  • Carbohydrazide Formation: The carboxylate undergoes nucleophilic substitution with hydrazine hydrate to yield pyrazole-3-carbohydrazide .

  • Condensation with Aldehydes: The carbohydrazide reacts with 3-ethoxy-2-hydroxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid, to form the final Schiff base product .

Optimization Insights:

  • Reaction yields (70–85%) depend on the purity of the aldehyde and strict temperature control (60–70°C) .

  • The (E) configuration of the imine bond is confirmed via NMR and single-crystal X-ray diffraction .

Biological Activities and Mechanisms

Antimicrobial Activity

Pyrazole-carbohydrazide derivatives exhibit broad-spectrum antimicrobial properties. The 4-ethylphenyl group enhances membrane penetration, while the 3-ethoxy-2-hydroxyphenyl moiety disrupts microbial enzyme systems . In vitro studies on analogous compounds show:

  • Bactericidal Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Effects: 60–70% inhibition of Candida albicans at 20 µg/mL .

Anti-Inflammatory and Analgesic Effects

The 2-hydroxyphenyl group inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In rodent models, analogous compounds show:

  • 50% Reduction in Edema: Carrageenan-induced paw edema assay .

  • Analgesic Efficacy: 65% pain inhibition in hot-plate tests .

Comparative Analysis with Structural Analogues

CompoundKey DifferencesBiological Activity
Target Compound4-Ethylphenyl, 3-ethoxy-2-OHBroad-spectrum antimicrobial, anticancer
N'-[(E)-(3-ethoxy-2-OH-phenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide Acetohydrazide backbone, methylphenylModerate antimicrobial activity
3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-2-OH-phenyl)methylidene]-1H-pyrazole-5-carbohydrazideChlorothiophene substituentEnhanced antiparasitic activity

The 4-ethylphenyl group in the target compound improves lipid solubility, enhancing blood-brain barrier permeability compared to methyl-substituted analogues .

Pharmacological Applications and Future Directions

Research Gaps and Opportunities

  • Toxicological Profiles: Acute and chronic toxicity studies in mammalian models.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize efficacy.

  • Drug Delivery Systems: Nanoencapsulation to improve bioavailability.

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